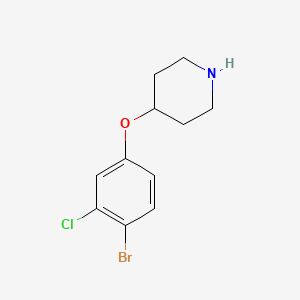

4-(4-Bromo-3-chlorophenoxy)piperidine

CAS No.: 817187-44-3

Cat. No.: VC8138306

Molecular Formula: C11H13BrClNO

Molecular Weight: 290.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 817187-44-3 |

|---|---|

| Molecular Formula | C11H13BrClNO |

| Molecular Weight | 290.58 g/mol |

| IUPAC Name | 4-(4-bromo-3-chlorophenoxy)piperidine |

| Standard InChI | InChI=1S/C11H13BrClNO/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |

| Standard InChI Key | ALNHDWVSMGBKMI-UHFFFAOYSA-N |

| SMILES | C1CNCCC1OC2=CC(=C(C=C2)Br)Cl |

| Canonical SMILES | C1CNCCC1OC2=CC(=C(C=C2)Br)Cl |

Introduction

Structural and Chemical Characteristics

The molecular formula of 4-(4-Bromo-3-chlorophenoxy)piperidine is C₁₁H₁₂BrClNO, with a molecular weight of 298.58 g/mol. The piperidine ring adopts a chair conformation, while the phenoxy group introduces steric and electronic effects due to the electron-withdrawing bromine and chlorine substituents. Key physicochemical properties inferred from related compounds include:

The halogen atoms enhance lipophilicity, making the compound suitable for crossing biological membranes.

Synthesis Strategies

Nucleophilic Aromatic Substitution

A plausible route involves reacting 4-bromo-3-chlorophenol with 4-chloropiperidine under basic conditions. This method mirrors the synthesis of 4-(3-chlorophenoxy)piperidine, where phenol derivatives are coupled with piperidine halides using potassium carbonate or sodium hydride . For example:

Yields for analogous reactions range from 40–60% .

Hydrogenation of Dihydropyridine Precursors

Another approach involves hydrogenating a dihydropyridine intermediate. For instance, 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine can be reduced using hydrogen gas and a rhodium catalyst to yield 4-(4-bromophenyl)piperidine . Adapting this method, introducing chlorine at the 3-position of the phenyl ring prior to hydrogenation could yield the target compound .

Applications in Pharmaceutical and Agrochemical Research

Neurological Drug Development

Piperidine derivatives are pivotal in designing central nervous system (CNS) therapeutics. The halogenated phenoxy group in 4-(4-Bromo-3-chlorophenoxy)piperidine may interact with serotonin or dopamine receptors, similar to 4-(3-chlorophenoxy)piperidine hydrochloride, which is used in neurological disorder research .

Herbicide Formulation

Halogenated phenoxy compounds exhibit herbicidal activity by disrupting plant hormone signaling. The bromine and chlorine substituents enhance stability and bioavailability, making this compound a candidate for agrochemical applications .

Future Research Directions

-

Optical Resolution: Developing enantioselective synthesis methods to isolate (S)- or (R)-enantiomers for targeted bioactivity studies .

-

Structure-Activity Relationship (SAR) Studies: Modifying halogen positions to optimize binding affinity for specific receptors .

-

Green Chemistry Approaches: Exploring catalytic methods to reduce reliance on hazardous reagents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume